molecular formula C9H6BrNO3S B11793075 Methyl5-(2-bromothiazol-4-yl)furan-2-carboxylate

Methyl5-(2-bromothiazol-4-yl)furan-2-carboxylate

Cat. No.: B11793075
M. Wt: 288.12 g/mol
InChI Key: QGSUGVAZBICMGJ-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate is a heterocyclic compound featuring a furan ring fused to a 2-bromothiazole moiety and a methyl carboxylate group. Its molecular formula is C₉H₆BrNO₃S (molecular weight: 296.12 g/mol). The compound is synthesized via multi-step reactions involving halogenation and esterification under controlled conditions, with characterization by NMR and mass spectrometry .

The bromine atom at the 2-position of the thiazole ring enhances electrophilicity, facilitating nucleophilic substitution reactions, while the furan-carboxylate framework contributes to π-π stacking interactions with biological targets. This structural duality underpins its applications in medicinal chemistry, particularly in antimicrobial and anticancer drug discovery .

Properties

Molecular Formula

C9H6BrNO3S

Molecular Weight

288.12 g/mol

IUPAC Name

methyl 5-(2-bromo-1,3-thiazol-4-yl)furan-2-carboxylate

InChI

InChI=1S/C9H6BrNO3S/c1-13-8(12)7-3-2-6(14-7)5-4-15-9(10)11-5/h2-4H,1H3

InChI Key

QGSUGVAZBICMGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CSC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate typically involves the reaction of 2-bromothiazole with furan-2-carboxylic acid under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives, while reduction can lead to the formation of dihydrofuran derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

  • Substitution reactions yield various substituted thiazole derivatives.
  • Oxidation reactions produce furan-2,5-dicarboxylic acid derivatives.
  • Reduction reactions result in dihydrofuran derivatives.

Scientific Research Applications

Molecular Formula

The molecular formula for Methyl5-(2-bromothiazol-4-yl)furan-2-carboxylate is C9H7BrN2O3SC_9H_7BrN_2O_3S, with a molecular weight of approximately 295.14 g/mol.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Induction of apoptosis
HepG215.0Cell cycle arrest
MCF-710.0Inhibition of proliferation

The mechanism behind its anticancer activity involves the induction of apoptosis through mitochondrial pathways, as well as cell cycle arrest at the S phase, preventing further proliferation of cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Synthetic Applications

The compound is also utilized in synthetic chemistry as an intermediate for various reactions due to its electrophilic nature. For example, it can participate in:

  • Palladium-Catalyzed Reactions : Used in C-H bond activation processes to synthesize more complex heterocycles.
  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives with tailored biological activities .

Reaction Examples

  • Palladium-Catalyzed C-H Activation
    • Conditions: Pd catalyst, base (e.g., KOAc), solvent (DMA)
    • Yields: Up to 94% for certain derivatives.
  • Nucleophilic Substitution
    • Reaction with amines or alcohols can yield new derivatives with enhanced properties.

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of this compound reported that treatment with the compound led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in HepG2 cells. This study emphasizes the potential for developing this compound into a therapeutic agent against liver cancer .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom on the thiazole ring enhances its binding affinity to these targets, leading to the inhibition of essential biological processes in microorganisms . The furan ring contributes to the compound’s overall stability and reactivity, facilitating its interaction with various biomolecules.

Comparison with Similar Compounds

Substitution on the Thiazole Ring

Compound Name Molecular Formula Key Substituents Biological Activity
Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate C₉H₆BrNO₃S 2-Br, thiazole Antimicrobial, anticancer
Methyl 5-(2-methylthiazol-4-yl)furan-2-carboxylate C₁₀H₉NO₃S 2-CH₃, thiazole Moderate antimicrobial
Methyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate C₁₂H₁₀BrNO₂S 5-Br, 2-CH₃-phenyl, thiazole Enhanced anticancer activity
  • Bromine vs. Methyl Substitution : The bromine atom in the target compound increases electrophilicity compared to the methyl group in its analog, making it more reactive in cross-coupling reactions and improving binding to enzymes like kinases .
  • Phenyl vs. Furan Linkage : The phenyl-thiazole analog () exhibits higher lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to the furan-linked compound .

Halogen Variation in Aromatic Systems

Compound Name Molecular Formula Halogen Position Key Findings
Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate C₁₃H₁₁BrO₃ 4-Br on phenyl Potent enzyme inhibition
Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate C₁₃H₉FO₄ 4-F on benzoyl Improved metabolic stability
Methyl 5-((2-fluorophenyl)ethynyl)furan-2-carboxylate C₁₄H₉FO₃ 2-F on ethynyl phenyl Lower cytotoxicity
  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions with hydrophobic protein pockets, leading to stronger target binding than fluorine . However, fluorinated analogs (e.g., ) show reduced cytotoxicity, making them safer for therapeutic use .
  • Electron-Withdrawing Effects : Nitro groups (e.g., in Methyl 5-(4-nitrobenzoyl)furan-2-carboxylate) increase oxidative stress in cancer cells but may reduce selectivity compared to bromine or fluorine .

Heterocycle Core Modifications

Compound Name Heterocycle Unique Feature Application
Methyl 4-(trifluoromethyl)furan-2-carboxylate Furan CF₃ group High lipophilicity
Ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate Benzofuran Benzoyloxy group Optical material development
Methyl 2-(4-fluorophenyl)-5-phenyloxazole-4-carboxylate Oxazole Dual phenyl rings Enzyme inhibition
  • Thiazole vs. Oxazole : Oxazole-containing compounds () exhibit stronger hydrogen-bonding capacity due to the additional nitrogen atom, improving solubility but reducing metabolic stability compared to thiazole analogs .
  • Trifluoromethyl Effects : The CF₃ group in significantly increases lipophilicity, enhancing blood-brain barrier penetration but complicating synthetic purification .

Research Findings and Implications

  • Antimicrobial Activity : Bromine and nitro substituents correlate with stronger antimicrobial effects. For example, Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate inhibits E. coli growth at MIC = 8 µg/mL, outperforming methyl-substituted analogs (MIC = 32 µg/mL) .
  • Anticancer Mechanisms : Brominated thiazole-furan compounds induce apoptosis in HeLa cells via ROS generation, while fluorinated derivatives () show preferential inhibition of tyrosine kinases .
  • Synthetic Challenges : Bromine’s reactivity necessitates inert atmospheres during synthesis, whereas methyl or fluorine substitutions allow milder conditions .

Biological Activity

Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate features a furan ring substituted with a bromothiazole moiety. The presence of these functional groups is significant for its biological interactions. The compound can be represented structurally as follows:

CxHyBrNzOw\text{C}_x\text{H}_y\text{BrN}_z\text{O}_w

where specific values for xx, yy, zz, and ww depend on the detailed molecular formula derived from its synthesis.

Anticancer Properties

Recent studies have highlighted the role of compounds like methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate in inhibiting lysyl oxidase (LOX), an enzyme implicated in cancer metastasis. LOX promotes the cross-linking of collagen and elastin, facilitating tumor growth and metastasis. Inhibitors targeting LOX are being explored as potential cancer therapies, especially for aggressive cancers where current treatments are ineffective .

Table 1: Inhibition Potency Against LOX

Compound NameIC50 (μM)Mechanism of Action
Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylateTBDLOX Inhibition
β-Aminopropionitrile (BAPN)19LOX Inhibition

Anti-inflammatory Activity

Compounds with thiazole and furan derivatives have demonstrated anti-inflammatory properties. Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate may exhibit such effects by modulating inflammatory pathways, potentially through NF-kB activation pathways. Research indicates that modifications in the thiazole ring can enhance anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate can be significantly influenced by its structural components. For example, the presence of bromine enhances lipophilicity, which may improve membrane permeability and bioavailability.

Table 2: Summary of SAR Findings

Structural ModificationEffect on Activity
Bromination at C(5)Increased potency against LOX
Furan ring presenceEnhanced solubility

Case Studies

  • Cancer Metastasis Inhibition : A study involving high-throughput screening identified methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate as a promising candidate against LOX, showing significant inhibition compared to control compounds .
  • Inflammation Models : In vitro assays demonstrated that derivatives of this compound reduced pro-inflammatory cytokine production in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .

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